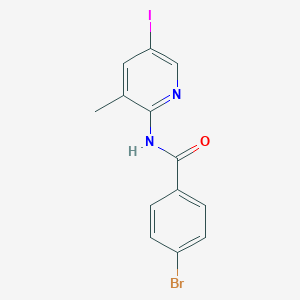
4-bromo-N-(5-iodo-3-methylpyridin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(5-iodo-3-methylpyridin-2-yl)benzamide is a chemical compound that has shown great potential in scientific research. It is a benzamide derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(5-iodo-3-methylpyridin-2-yl)benzamide is not fully understood. However, it has been suggested that it inhibits the activity of certain enzymes and proteins that are involved in cell growth and proliferation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-bromo-N-(5-iodo-3-methylpyridin-2-yl)benzamide has been found to have various biochemical and physiological effects. It has been shown to decrease cell viability and induce cell cycle arrest in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. In addition, it has been studied for its potential in reducing inflammation and oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-bromo-N-(5-iodo-3-methylpyridin-2-yl)benzamide is its potential as a therapeutic agent for cancer and neurological disorders. It has also been found to have low toxicity and good solubility in organic solvents. However, one of the limitations of using this compound in lab experiments is its high cost and limited availability.
Orientations Futures
There are many future directions for research on 4-bromo-N-(5-iodo-3-methylpyridin-2-yl)benzamide. One area of interest is its potential as a therapeutic agent for other types of cancer. It has also been suggested that it may have potential in treating other neurological disorders such as Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(5-iodo-3-methylpyridin-2-yl)benzamide can be achieved using various methods. One such method involves the reaction of 4-bromo-2-aminobenzamide and 5-iodo-3-methylpyridine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or dimethylformamide (DMF) and is followed by purification using column chromatography.
Applications De Recherche Scientifique
4-bromo-N-(5-iodo-3-methylpyridin-2-yl)benzamide has shown great potential in scientific research, particularly in the field of medicinal chemistry. It has been found to have anti-cancer properties, specifically in inhibiting the growth of various cancer cells such as breast, lung, and colon cancer cells. It has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C13H10BrIN2O |
|---|---|
Poids moléculaire |
417.04 g/mol |
Nom IUPAC |
4-bromo-N-(5-iodo-3-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H10BrIN2O/c1-8-6-11(15)7-16-12(8)17-13(18)9-2-4-10(14)5-3-9/h2-7H,1H3,(H,16,17,18) |
Clé InChI |
QBQVWQQPEZWOIP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN=C1NC(=O)C2=CC=C(C=C2)Br)I |
SMILES canonique |
CC1=CC(=CN=C1NC(=O)C2=CC=C(C=C2)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B246188.png)
![N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B246192.png)

![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B246196.png)
![N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B246198.png)

![2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B246201.png)

![5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B246210.png)

![5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B246212.png)
![1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246219.png)
![1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246222.png)